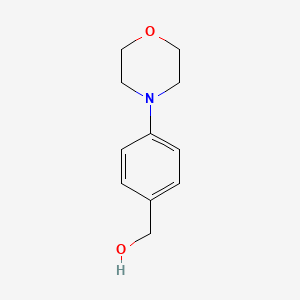

(4-Morpholin-4-yl-phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAHZNZWSIDSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380094 | |

| Record name | (4-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280556-71-0 | |

| Record name | (4-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Morpholin-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-Morpholin-4-yl-phenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Morpholin-4-yl-phenyl)methanol is a valuable chemical intermediate, serving as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its structure, featuring a morpholine-substituted phenyl ring with a primary alcohol, provides multiple points for further functionalization. This guide provides an in-depth examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of alternative methodologies. The narrative is structured to provide not only procedural steps but also the rationale behind experimental choices, ensuring a robust and reproducible synthesis.

Strategic Overview of the Synthesis

The most prevalent and efficient synthesis of this compound is a two-step process. This strategy involves the initial formation of a key intermediate, 4-morpholinobenzaldehyde, followed by its selective reduction to the target primary alcohol.

This approach is favored for its high yields, operational simplicity, and the commercial availability of starting materials. The critical C-N bond is formed first, followed by a chemoselective reduction of the aldehyde, which is a robust and well-understood transformation.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 4-Morpholinobenzaldehyde Intermediate

The formation of the aryl-amine bond is the cornerstone of this synthesis. Two primary methods are discussed: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig Amination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and cost-effective method. It relies on the reaction of morpholine with an aryl halide that is "activated" by a strong electron-withdrawing group, in this case, the aldehyde (-CHO) group at the para-position. 4-Fluorobenzaldehyde is the ideal substrate due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon at the point of attachment and facilitates its displacement by the nucleophilic morpholine.

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing aldehyde group is crucial as it delocalizes the negative charge of the intermediate, lowering the activation energy and driving the reaction forward. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) is essential to neutralize the hydrofluoric acid (HF) generated in situ, preventing the protonation of the morpholine nucleophile.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) |

| Aryl Halide | 4-Fluorobenzaldehyde |

| Amine | Morpholine |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Conditions | Reflux at 100-110°C, 24 hours[3][4] |

| Yield | High (typically ~89%)[3][4] |

| Advantages | Cost-effective, simple setup, no metal catalyst required. |

| Disadvantages | Limited to activated aryl halides. |

Pathway B: Buchwald-Hartwig Amination

For aryl halides that are less activated (e.g., 4-chlorobenzaldehyde or 4-bromobenzaldehyde), the SNAr reaction is often inefficient. In these cases, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and is highly effective for forming C-N bonds.[5]

Mechanism Insight: The reaction involves a catalytic cycle with a Palladium(0) species. The cycle includes:

-

Oxidative Addition: The aryl halide adds to the Pd(0) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a strong base (e.g., NaOtBu) to form a palladium amido complex.

-

Reductive Elimination: The desired aryl amine product is eliminated, regenerating the Pd(0) catalyst.[5]

The choice of ligand (e.g., BINAP, dppf) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[7]

| Parameter | Buchwald-Hartwig Amination |

| Aryl Halide | 4-Bromobenzaldehyde or 4-Chlorobenzaldehyde |

| Amine | Morpholine |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)[3][7] |

| Catalyst System | Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand[7] |

| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, 1,4-Dioxane)[6] |

| Conditions | Inert atmosphere (N₂ or Ar), elevated temperature (80-110°C)[7] |

| Yield | Good to Excellent |

| Advantages | Broad substrate scope (Cl, Br, I, OTf), highly versatile.[6] |

| Disadvantages | Requires expensive and air-sensitive catalyst/ligands, strict inert atmosphere.[6] |

Step 2: Reduction of 4-Morpholinobenzaldehyde

The conversion of the intermediate aldehyde to the target primary alcohol is a standard carbonyl reduction. The choice of reducing agent is critical to ensure chemoselectivity, preserving the morpholine ring and the aromatic system.

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[8][9] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but is unreactive towards more stable functional groups like esters or amides.[8][10] Its safety and ease of handling in protic solvents like methanol or ethanol make it ideal for both lab-scale and large-scale synthesis.[11][12]

-

Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will also effectively reduce the aldehyde.[8][13] However, its high reactivity makes it non-selective and hazardous, as it reacts violently with protic solvents, including water and alcohols.[10][13] Its use requires strictly anhydrous conditions (e.g., in dry THF or ether) and offers no advantage over NaBH₄ for this specific reduction. Therefore, NaBH₄ is the superior choice for its safety, selectivity, and operational simplicity.

Mechanism Insight: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[8][13] This forms a tetrahedral alkoxide intermediate. A subsequent workup with water or a mild acid protonates the alkoxide to yield the final primary alcohol.[11][12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Morpholinobenzaldehyde via SNAr

Caption: Experimental workflow for SNAr synthesis.

Materials & Reagents:

-

4-Fluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (for recrystallization)

-

Deionized Water

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), morpholine (26.1 g, 0.300 mol), and anhydrous potassium carbonate (55.3 g, 0.400 mol) to N,N-dimethylformamide (300 mL).[3][4]

-

Heat the reaction mixture to 100°C and stir at reflux for 24 hours.[3][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Slowly pour the resulting concentrate into a beaker containing ice water (approx. 1 L) with stirring.[3][4]

-

Allow the precipitate to stand, preferably overnight, to ensure complete precipitation.[3][4]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from methanol to afford 4-morpholinobenzaldehyde as yellow crystals.[3][4]

-

Dry the crystals under vacuum. Expected yield: ~89%. Melting point: 65-69 °C.[4]

Protocol 2: Reduction to this compound

Caption: Experimental workflow for aldehyde reduction.

Materials & Reagents:

-

4-Morpholinobenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Ethyl Acetate or Dichloromethane (DCM) for extraction

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-morpholinobenzaldehyde (e.g., 19.1 g, 0.100 mol) in methanol (200 mL) in a round-bottom flask with magnetic stirring.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add sodium borohydride (e.g., 4.5 g, 0.12 mol) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the aldehyde spot.

-

Once complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of water (approx. 50 mL) or dilute HCl (1M) until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or DCM (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the SNAr reaction of 4-fluorobenzaldehyde and morpholine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway is robust, high-yielding, and utilizes readily available and safe reagents. For less-activated aryl halides, the Buchwald-Hartwig amination serves as a potent, albeit more complex, alternative for the initial C-N bond formation. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the successful and efficient synthesis of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 9. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

Introduction: The Strategic Role of the Morpholine Moiety in Drug Design

An In-depth Technical Guide to the Physicochemical Properties of (4-Morpholin-4-yl-phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a central phenyl ring substituted with a morpholine group and a hydroxymethyl group. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can significantly enhance metabolic stability, improve aqueous solubility, and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2] The weak basicity of the morpholine nitrogen (pKa typically around 8.5 for protonated morpholine) allows it to be protonated at physiological pH, which can be crucial for solubility and interaction with biological targets.[2] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering both established data and validated protocols for its characterization, tailored for professionals in drug development.

Chemical and Structural Identity

Correctly identifying the molecule is the foundational step for any further characterization. The structural details and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | [4-(morpholin-4-yl)phenyl]methanol | [3] |

| Synonyms | 4-morpholinobenzyl alcohol, 4-morpholinophenyl methanol | [3][4] |

| CAS Number | 280556-71-0 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.25 g/mol | [3] |

| SMILES | OCC1=CC=C(C=C1)N1CCOCC1 | [3] |

| InChIKey | KUAHZNZWSIDSTH-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) in the body.

Physical State and Appearance

This compound is typically supplied as a solid at room temperature. Its specific color and morphology should be noted upon receipt and after any purification steps, as variations can indicate impurities.

Solubility Profile

Solubility is a critical parameter for drug delivery and bioavailability. A compound's solubility in both aqueous and organic media provides insights into its potential for formulation and its behavior in biological environments.[5]

Qualitative Solubility: Based on its structure, this compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) and sparingly soluble in water and non-polar solvents like toluene.[6]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is the gold standard for solubility measurement.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in mg/mL or µM by accounting for the dilution factor.

Lipophilicity (Log P / Log D)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (Log P) for the neutral species or the distribution coefficient (Log D) at a specific pH.

While no experimental Log P for this specific molecule is readily available, the Log P for related morpholine-containing structures suggests a relatively low to moderate lipophilicity.[7]

Experimental Protocol: HPLC-Based Log P Determination

This method correlates a compound's retention time on a reverse-phase HPLC column with the known Log P values of a set of standard compounds.[8]

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of methanol or acetonitrile and water.[9]

-

Standard Selection: Prepare a solution containing a mixture of 5-6 standard compounds with well-established Log P values that bracket the expected Log P of the test compound.

-

Analysis: Inject the standard mixture and the test compound separately onto the HPLC system and record their retention times.

-

Calibration: Plot the logarithm of the retention factor (k') for the standards against their known Log P values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Log P Calculation: Determine the k' for this compound and use the calibration curve to interpolate its Log P value.

Acidity and Basicity (pKa)

The compound has two ionizable centers: the weakly basic morpholine nitrogen and the very weakly acidic benzylic alcohol.

-

Basic pKa (pKa₁): The morpholine nitrogen is expected to have a pKa in the range of 8.0 - 9.0, making it partially protonated at physiological pH. This is critical for aqueous solubility.

-

Acidic pKa (pKa₂): The benzylic alcohol is a very weak acid, with a predicted pKa around 14-15, and will not be ionized under physiological conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

This technique directly measures the pH of a solution as a titrant is added, allowing for the precise determination of pKa values.[10]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent mixture like methanol-water for compounds with limited aqueous solubility.[10]

-

Titration: Calibrate a pH electrode and immerse it in the sample solution. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized base (e.g., 0.1 M NaOH) for the acidic pKa. Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more accurate results, use specialized software to calculate the pKa from the titration data.

Synthesis and Analytical Characterization

Robust synthesis and purification methods are essential for obtaining high-purity material for research and development.

Synthetic Pathway

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-morpholinobenzaldehyde. This precursor can be synthesized via a nucleophilic aromatic substitution reaction between morpholine and 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis

-

Synthesis of 4-Morpholinobenzaldehyde: To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Heat the reaction mixture at 120 °C for 4-6 hours, monitoring by TLC. After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

Reduction to Alcohol: Dissolve the crude 4-morpholinobenzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.[11]

-

Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable steps in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ) are: ~7.30 (d, 2H, Ar-H ortho to CH₂OH), ~6.90 (d, 2H, Ar-H ortho to morpholine), ~4.60 (s, 2H, -CH₂OH), ~3.85 (t, 4H, morpholine -OCH₂-), ~3.15 (t, 4H, morpholine -NCH₂-), ~1.90 (s, 1H, -OH).

-

¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ) are: ~151.0 (C-N), ~133.0 (C-CH₂OH), ~129.0 (Ar-CH), ~115.5 (Ar-CH), ~67.0 (morpholine -OCH₂-), ~65.0 (-CH₂OH), ~49.5 (morpholine -NCH₂-). Note: Actual shifts can be confirmed using standard 1D and 2D NMR experiments.[12][13]

Infrared (IR) Spectroscopy

-

Broad O-H stretch: ~3300-3400 cm⁻¹ (from the alcohol)

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2800-3000 cm⁻¹

-

C-O stretch (ether and alcohol): ~1115 cm⁻¹ (morpholine C-O-C) and ~1010 cm⁻¹ (benzyl alcohol C-O)

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A standard reverse-phase HPLC method can be developed for purity assessment.[14][15]

Conclusion and Implications for Drug Development

This compound is a valuable building block whose physicochemical properties make it an attractive scaffold for medicinal chemists. Its profile—characterized by moderate lipophilicity, key hydrogen bonding features from the hydroxyl group, and a titratable basic center in the morpholine ring—provides a versatile platform for developing compounds with desirable PK/PD properties. The protocols detailed in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this and related compounds, ensuring the generation of reliable and high-quality data essential for advancing drug discovery programs.

References

- (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-morpholin-4-yl-phenyl-methanol-95-thermo-scientific/CC17409CB]

- 4-MORPHOLINEMETHANOL - FDA Global Substance Registration System. [URL: https://fdagrs.nlm.nih.gov/gsrs/api/v1/substances(4432-43-3)/@names]

- Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-various-morpholine-containing-natural-and-synthetic-compounds_fig1_360333767]

- (4-Methyl-2-morpholinyl)methanol | 40987-46-0 | BLD Pharm. [URL: https://www.bldpharm.com/products/40987-46-0.html]

- Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering - The Royal Society of Chemistry. [URL: https://www.rsc.

- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. [URL: https://sielc.

- 4-Morpholinemethanol | C5H11NO2 | CID 231939 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/231939]

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2289196]

- 4-MORPHOLINEMETHANOL - GSRS. [URL: https://gsrs.

- Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. [URL: https://www.researchgate.

- NMR Solvent Data Chart - Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.

- 1H and 13C NMR spectra of N-substituted morpholines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16021617/]

- pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7830244/]

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf]

- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity - Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/c3a502c2-031e-4519-813c-04c311893c5d.pdf]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00287]

- Calculated Log P Values for the Investigated Compounds | Download Table - ResearchGate. [URL: https://www.researchgate.

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. [URL: https://www.rsc.

- 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... - ResearchGate. [URL: https://www.researchgate.net/figure/H-and-13-C-NMR-Spectroscopic-Data-for-4-5-and-7-in-Methanol-d-4-d-H-multiplicity-J_tbl2_334585350]

- World Journal of Pharmaceutical Research - AWS. [URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1407476839.pdf]

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503450/]

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. - NTP. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/ltp/solubility_report_508.pdf]

- [4-(Morpholin-4-yl)phenyl]methanol | CymitQuimica. [URL: https://www.cymitquimica.com/base/files/APP-OR41777-ficha.pdf]

- (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific - Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/4-morpholin-4-yl-phenyl-methanol-95-thermo-scientific/AC441490010]

- comparison of partition coefficient (log p) of drugs: computational and experimental data study - ResearchGate. [URL: https://www.researchgate.

- PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10755301/]

- Solubility in water vs methanol : r/chemhelp - Reddit. [URL: https://www.reddit.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540417/]

- [3-(Morpholine-4-sulfonyl)phenyl]methanol | C11H15NO4S | CID 2452209 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2452209]

- Solvent Miscibility Table - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Organic Solvent Solubility Data Book - The world's largest collection of open access research papers. [URL: https://www.researchgate.

- (2-Morpholin-4-yl-phenyl)methanol | 465514-33-4 - BLDpharm. [URL: https://www.bldpharm.com/products/465514-33-4.html]

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents. [URL: https://patents.google.

- Structure prediction of the solid forms of methanol: an ab initio random structure searching approach - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c5cp06764b]

- 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70119]

- 4-Pyridinemethanol - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C586958]

- (2-Morpholinopyrimidin-4-yl)methanol | 1344040-20-5 | BLD Pharm. [URL: https://www.bldpharm.com/products/1344040-20-5.html].html]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. [3-(Morpholine-4-sulfonyl)phenyl]methanol | C11H15NO4S | CID 2452209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phenomenex.com [phenomenex.com]

- 10. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. rsc.org [rsc.org]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to (4-Morpholin-4-yl-phenyl)methanol (CAS: 280556-71-0)

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

(4-Morpholin-4-yl-phenyl)methanol, a substituted benzyl alcohol derivative, represents a key building block in the design and synthesis of novel therapeutic agents. Its structure uniquely combines the pharmacologically significant morpholine ring with a versatile phenylmethanol core. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, metabolic stability, and target binding affinity[1][2]. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center, both of which can be crucial for molecular interactions with biological targets[1]. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization, and its potential applications in drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a molecular weight of 193.25 g/mol . Its structural and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 280556-71-0 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.25 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [4] |

| InChI Key | KUAHZNZWSIDSTH-UHFFFAOYSA-N | [3] |

| SMILES | OCc1ccc(N2CCOCC2)cc1 | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.2!"]; O1 [label="O", pos="0,-2.9!"]; C3 [label="C", pos="1.2,-2.2!"]; C4 [label="C", pos="1.2,-0.7!"]; C5 [label="C", pos="0,1.5!"]; C6 [label="C", pos="-1.2,2.2!"]; C7 [label="C", pos="-1.2,3.7!"]; C8 [label="C", pos="0,4.4!"]; C9 [label="C", pos="1.2,3.7!"]; C10 [label="C", pos="1.2,2.2!"]; C11 [label="C", pos="0,5.9!"]; O2 [label="O", pos="-1.2,6.6!"]; H1[label="H", pos="-1.9,6.6!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C6 [style=double]; C6 -- C7; C7 -- C8 [style=double]; C8 -- C9; C9 -- C10 [style=double]; C10 -- C5; C8 -- C11; C11 -- O2; O2 -- H1;

}

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, starting from readily available commercial reagents. The first step involves the synthesis of the intermediate, 4-morpholinobenzaldehyde, followed by its reduction to the desired benzyl alcohol.

Step 1: Synthesis of 4-Morpholinobenzaldehyde

The precursor, 4-morpholinobenzaldehyde, can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine.

Experimental Protocol:

A detailed protocol for the synthesis of 4-morpholinobenzaldehyde is as follows[5]:

-

To a dry reaction flask, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.

-

Pour the resulting residue into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as a yellow crystalline solid.

Step 2: Reduction to this compound

The final step is the reduction of the aldehyde functionality of 4-morpholinobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, offering high yields and operational simplicity[6][7].

Experimental Protocol:

The following is a representative protocol for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride, adapted for the synthesis of the title compound[2][4]:

-

Dissolve 4-morpholinobenzaldehyde (1.0 eq) in methanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl at 0°C.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are predicted based on the analysis of structurally similar compounds[7][8].

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.30 (d, 2H) | Aromatic (ortho to -CH₂OH) |

| ~6.90 (d, 2H) | Aromatic (ortho to morpholine) |

| ~4.65 (s, 2H) | -CH₂OH |

| ~3.85 (t, 4H) | Morpholine (-O-CH₂-) |

| ~3.20 (t, 4H) | Morpholine (-N-CH₂-) |

| ~2.00 (br s, 1H) | -OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands[9].

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the alcohol C-O and the morpholine C-O-C ether linkages.

-

C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 176, and cleavage of the benzylic C-C bond.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The morpholinophenyl moiety is a common feature in a variety of biologically active compounds.

While specific patents citing the direct use of CAS number 280556-71-0 are not prevalent, the utility of this scaffold can be inferred from the numerous bioactive molecules containing the 4-morpholinophenyl group. For instance, derivatives of 4-morpholinoaniline, which can be synthesized from the corresponding nitro precursor, have been investigated as potent inhibitors of STAT6, a key regulator in allergic diseases[10]. The benzyl alcohol functionality of the title compound provides a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or acid, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

The structural motif of a morpholine ring attached to a phenyl group is found in a range of therapeutic agents, including kinase inhibitors and central nervous system drugs[1][2]. The presence of the hydroxymethyl group in this compound allows for its incorporation as a side chain or for the construction of a larger heterocyclic system, making it a versatile building block for the synthesis of compound libraries in drug discovery programs.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[3].

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure incorporates the pharmacologically important morpholine moiety. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, highlighting its potential as a key intermediate in the development of novel therapeutic agents. The strategic use of such privileged scaffolds is a cornerstone of modern drug design, and a thorough understanding of their chemical and physical properties is essential for their effective application.

References

- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [infochems.co.kr]

- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

IUPAC name for (4-Morpholin-4-yl-phenyl)methanol

An In-depth Technical Guide to (4-(Morpholin-4-yl)phenyl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

(4-(Morpholin-4-yl)phenyl)methanol, a key synthetic intermediate, stands at the crossroads of synthetic feasibility and pharmacological relevance. This technical guide provides an in-depth exploration of this versatile molecule, from its fundamental physicochemical properties to its synthesis, structural elucidation, and critical role as a scaffold in the development of contemporary therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights. We present validated, step-by-step protocols for its synthesis and analytical quality control, substantiated by detailed characterization data and a discussion of its strategic application in medicinal chemistry, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Importance of the Morpholinophenyl Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1] When appended to a phenylmethanol framework, as in (4-(morpholin-4-yl)phenyl)methanol, it creates a bifunctional building block of significant value.

The morpholino group, a saturated heterocycle, acts as a bioisostere for various functional groups and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] Simultaneously, the benzyl alcohol moiety provides a versatile synthetic handle for further molecular elaboration through oxidation, etherification, or esterification. This combination makes (4-(morpholin-4-yl)phenyl)methanol a sought-after intermediate in the synthesis of a diverse array of bioactive molecules, including potent and selective kinase inhibitors that are central to modern oncology and immunology research.[3][4]

This guide serves as a comprehensive resource, detailing the necessary methodologies to synthesize, purify, characterize, and utilize this high-value chemical intermediate, thereby empowering research and development efforts in pharmaceutical sciences.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. The key characteristics of (4-(Morpholin-4-yl)phenyl)methanol are summarized below.

| Property | Value |

| IUPAC Name | (4-(Morpholin-4-yl)phenyl)methanol |

| Synonyms | 4-Morpholinobenzyl alcohol, [4-(Morpholin-4-yl)phenyl]methanol |

| CAS Number | 280556-71-0 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| InChI Key | KUAHZNZWSIDSTH-UHFFFAOYSA-N |

| SMILES | OCc1ccc(N2CCOCC2)cc1 |

Synthesis and Purification Protocol

The synthesis of (4-(Morpholin-4-yl)phenyl)methanol is most effectively achieved via a two-step process: (I) Nucleophilic aromatic substitution to form the precursor aldehyde, followed by (II) selective reduction of the aldehyde to the corresponding benzyl alcohol. This approach is robust, scalable, and relies on readily available starting materials.

Step I: Synthesis of 4-Morpholinobenzaldehyde

This step involves the nucleophilic substitution of a para-halogenated benzaldehyde with morpholine. The use of 4-fluorobenzaldehyde is preferred due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack.

-

Causality: The reaction is driven by the displacement of the highly electronegative fluoride ion by the secondary amine (morpholine). Anhydrous potassium carbonate serves as a non-nucleophilic base to neutralize the H-F formed in situ, preventing the protonation and deactivation of the morpholine nucleophile. DMF is an ideal polar aprotic solvent that effectively solvates the potassium ions and accelerates the SNAr reaction rate.

Protocol:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (12.4 g, 100 mmol), morpholine (13.1 g, 150 mmol), and anhydrous potassium carbonate (20.7 g, 150 mmol).

-

Solvent Addition: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction Execution: Stir the mixture at 100 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 600 mL of ice-cold water. A yellow solid will precipitate.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude product from a minimal amount of hot methanol or ethanol to yield 4-morpholinobenzaldehyde as a crystalline yellow solid.[5][6] Dry the product under vacuum. Expected yield: 85-92%.

Step II: Reduction to (4-(Morpholin-4-yl)phenyl)methanol

The selective reduction of the aldehyde to a primary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible functional groups.

-

Causality: Sodium borohydride is a source of hydride ions (H⁻), which act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide intermediate during the work-up yields the desired alcohol. Methanol is an excellent solvent as it is polar enough to dissolve the borohydride and the intermediate alkoxide salt.

Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-morpholinobenzaldehyde (9.56 g, 50 mmol) in 150 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.89 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) at 0 °C to neutralize excess NaBH₄ and decompose the borate complexes.

-

pH Adjustment & Extraction: Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to afford (4-(Morpholin-4-yl)phenyl)methanol as a crystalline solid. Expected yield: 90-97%.

Workflow Visualization

Caption: Synthetic pathway for (4-(Morpholin-4-yl)phenyl)methanol.

Structural Elucidation and Characterization

Rigorous structural confirmation is essential for any synthetic intermediate. The combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) |

| ~7.30 (d, 2H, Ar-H ortho to CH₂OH) | ~151.0 (Ar-C, C-N) |

| ~6.90 (d, 2H, Ar-H ortho to Morpholine) | ~133.0 (Ar-C, C-CH₂OH) |

| ~4.65 (s, 2H, -CH₂OH) | ~128.5 (Ar-CH, CH ortho to CH₂OH) |

| ~3.85 (t, 4H, Morpholine -CH₂-O-) | ~115.5 (Ar-CH, CH ortho to Morpholine) |

| ~3.15 (t, 4H, Morpholine -CH₂-N-) | ~66.8 (Morpholine, -CH₂-O-) |

| ~1.70 (br s, 1H, -OH) | ~65.0 (-CH₂OH) |

| ~49.0 (Morpholine, -CH₂-N-) |

-

Interpretive Logic: The ¹H NMR spectrum is expected to show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the benzyl alcohol will appear as a singlet, while the two sets of methylene protons in the morpholine ring will appear as distinct triplets. The ¹³C NMR spectrum will corroborate this, showing four aromatic carbon signals (two quaternary, two tertiary), the benzylic carbon, and two signals for the morpholine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3050 - 3010 | C-H stretch (sp²) | Aromatic C-H |

| 2960 - 2850 | C-H stretch (sp³) | Aliphatic C-H |

| 1610, 1520 | C=C stretch | Aromatic Ring |

| 1230 - 1250 | C-N stretch | Aryl-Amine |

| 1115 - 1125 | C-O stretch | Ether (Morpholine) |

| 1040 - 1060 | C-O stretch | Primary Alcohol |

-

Self-Validation: The presence of a strong, broad absorption band around 3300 cm⁻¹ is definitive proof of the alcohol's -OH group, while the disappearance of the strong aldehyde C=O stretch (typically ~1690 cm⁻¹ for the precursor) confirms the success of the reduction reaction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Data (ESI+):

-

Molecular Ion [M+H]⁺: m/z = 194.12

-

Key Fragment: m/z = 176.11 (loss of H₂O)

-

Key Fragment: m/z = 134.09 (cleavage of the morpholine ring)

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The (4-(morpholin-4-yl)phenyl)methanol scaffold is a valuable starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. The morpholine moiety is a well-established pharmacophore in this class, found in FDA-approved drugs like Gefitinib (an EGFR inhibitor).[2] It often occupies the solvent-exposed region of the ATP-binding pocket, where its oxygen atom can act as a hydrogen bond acceptor, and the overall group enhances solubility and favorable drug-like properties.[1]

The benzyl alcohol functional group serves as a key attachment point for building out the rest of the inhibitor, which typically targets the hinge region of the kinase.

Exemplary Synthetic Pathway

A common strategy involves the conversion of the alcohol to a more reactive electrophile, such as a benzyl halide, which can then be coupled with a nucleophilic heterocyclic core (e.g., pyrimidine, quinazoline, triazine).

Caption: General scheme for utilizing the scaffold in kinase inhibitor synthesis.

This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity against specific kinase targets.[7][8][9]

Analytical Quality Control Protocol

Ensuring the purity of a synthetic intermediate is paramount for the reliability of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is presented for this purpose.

-

Methodological Rationale: RP-HPLC separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, is used to elute compounds. By gradually increasing the organic solvent concentration (gradient elution), compounds are eluted in order of increasing hydrophobicity. UV detection is suitable as the phenyl ring is a strong chromophore.

Protocol:

-

Instrumentation: HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Sample Preparation: Accurately weigh ~10 mg of (4-(Morpholin-4-yl)phenyl)methanol and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[10][11][12]

Conclusion

(4-(Morpholin-4-yl)phenyl)methanol is more than a simple chemical; it is a strategic asset in the arsenal of the medicinal chemist. Its synthesis is straightforward and scalable, and its structure is readily confirmed by standard analytical techniques. The true value of this compound lies in its dual-purpose architecture: the morpholine moiety, a proven pharmacophore for enhancing drug-like properties, and the benzyl alcohol, a versatile handle for synthetic diversification. As the demand for novel, targeted therapeutics continues to grow, the utility of well-designed, functionalized building blocks like (4-(Morpholin-4-yl)phenyl)methanol will only increase, solidifying its role as a cornerstone in the foundation of modern drug discovery.

References

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

-

Pharmacological activity of morpholino compound. (Date not available). PubMed. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

-

Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (Date not available). SIELC Technologies. [Link]

-

Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). PubMed. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (Date not available). The Royal Society of Chemistry. [Link]

-

¹H and ¹³C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d₄. (Date not available). ResearchGate. [Link]

-

World Journal of Pharmaceutical Research. (2014). Amazon Web Services. [Link]

-

Records of Natural Products-SI. (2023). ACG Publications. [Link]

-

Morpholine synthesis. (Date not available). Organic Chemistry Portal. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (Date not available). MDPI. [Link]

-

4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349. (Date not available). PubChem. [Link]

-

Benzyl alcohol, o-amino. (Date not available). Organic Syntheses Procedure. [Link]

-

A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2002). Journal of Food and Drug Analysis. [Link]

-

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2008). ResearchGate. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (Date not available). Acta Poloniae Pharmaceutica. [Link]

-

Infrared Spectroscopic and Physical Properties of Methanol Ices. (2024). The Astrophysical Journal. [Link]

-

THE METHANOL PROCESS, A BASIC INTRODUCTION. (2006). Methanol Institute. [Link]

-

Overlapped IR Spectra for methanol and ethanol in different proportion. (Date not available). ResearchGate. [Link]

-

METHANOL PRODUCTION. (Date not available). Methanol Institute. [Link]

-

Synthesis Gas Processes for Methanol Production via CH4 Reforming with CO2, H2O, and O2. (2014). Industrial & Engineering Chemistry Research. [Link]

-

Validated RP-HPLC method for determination of related substances of Prulifloxacin in tablet dosage form. (2013). ResearchGate. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]

- 7. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Morpholin-4-yl-phenyl)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (4-Morpholin-4-yl-phenyl)methanol, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, analytical characterization, and its applications in the pharmaceutical landscape.

Introduction and Core Concepts

This compound, with CAS Number 280556-71-0, is a disubstituted benzene derivative featuring a morpholine and a hydroxymethyl group in a para arrangement.[1] The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged structure in medicinal chemistry. Its presence often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[2] The benzyl alcohol functionality provides a reactive handle for a variety of chemical transformations, making this compound a versatile intermediate in multi-step syntheses.[3][4]

This guide will delve into the essential technical aspects of this compound, providing a robust foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.25 g/mol | [1] |

| IUPAC Name | [4-(Morpholin-4-yl)phenyl]methanol | [1] |

| CAS Number | 280556-71-0 | [1] |

| Appearance | Solid | [5] |

| Melting Point | 96 °C | [6] |

| Boiling Point (Predicted) | 378.4 ± 42.0 °C | [6] |

| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 14.40 ± 0.10 | [6] |

| InChI Key | KUAHZNZWSIDSTH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

This compound is most commonly synthesized via the reduction of its corresponding aldehyde, 4-morpholinobenzaldehyde. This two-step approach, starting from commercially available precursors, is efficient and scalable.

Synthesis of the Precursor: 4-Morpholinobenzaldehyde

The synthesis of 4-morpholinobenzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine.[7]

Reaction Scheme:

Figure 1: Synthesis of 4-Morpholinobenzaldehyde.

Step-by-Step Protocol:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).[7]

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-morpholinobenzaldehyde.[7]

Reduction to this compound

The final step involves the reduction of the aldehyde group of 4-morpholinobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reducing agent for this transformation.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 4-morpholinobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.30 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the hydroxymethyl group.

-

δ ~6.90 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the morpholine group.

-

δ ~4.60 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ ~3.85 (t, J = 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~3.15 (t, J = 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

-

δ ~1.70 (s, 1H): Hydroxyl proton (-OH). This signal is often broad and its chemical shift can vary.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~151.0: Aromatic carbon attached to the morpholine nitrogen.

-

δ ~133.0: Aromatic carbon attached to the hydroxymethyl group.

-

δ ~128.5: Aromatic carbons ortho to the hydroxymethyl group.

-

δ ~115.5: Aromatic carbons ortho to the morpholine group.

-

δ ~67.0: Methylene carbons of the morpholine ring adjacent to the oxygen atom.

-

δ ~65.0: Methylene carbon of the hydroxymethyl group.

-

δ ~49.5: Methylene carbons of the morpholine ring adjacent to the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~2950-2800 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

-

~1610, 1520 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1230 cm⁻¹: C-N stretching vibration of the tertiary amine.

-

~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ether linkage.

-

~1040 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 193.

-

Major Fragmentation Peaks:

-

m/z = 176: Loss of the hydroxyl group (-OH).

-

m/z = 162: Loss of the hydroxymethyl group (-CH₂OH).

-

m/z = 134: Further fragmentation of the aromatic ring.

-

m/z = 86: Fragment corresponding to the morpholine ring.

-

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. The morpholine moiety is often incorporated to enhance pharmacokinetic properties, while the benzyl alcohol group provides a versatile point for further chemical modification.

Role as a Pharmaceutical Intermediate

This compound is a key starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][8][9] Its bifunctional nature allows for selective reactions at either the hydroxyl group or the aromatic ring, enabling the construction of diverse molecular scaffolds.

Incorporation into Bioactive Scaffolds

The 4-morpholinophenyl moiety is found in a number of compounds investigated for various therapeutic targets. For instance, morpholine-containing compounds have been explored as kinase inhibitors, central nervous system (CNS) active agents, and antimicrobial agents. The morpholine ring can participate in hydrogen bonding and improve the overall solubility and absorption of a drug molecule.

Figure 3: Role in the drug development pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11][13] Avoid contact with skin and eyes.[10][11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

In case of exposure:

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the versatile reactivity of its functional groups make it a valuable tool for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive technical overview to support its effective and safe utilization in the laboratory and beyond.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Proman. Methanol Safety Data Sheet. Available at: [Link]

-

ResearchGate. 13C and 1H-NMR spectroscopic data for compounds 3 and 4. Available at: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Available at: [Link]

-

ACG Publications. Polyketides and Alkaloids from the Fungus Penicillium sp. Supporting Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Available at: [Link]

Sources

- 1. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-Morpholin-4-yl-phenyl)-methanol CAS NO.280556-71-0, CasNo.280556-71-0 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 4. antimex.lookchem.com [antimex.lookchem.com]

- 5. This compound | 280556-71-0 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]

- 9. wjpsonline.com [wjpsonline.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ie [fishersci.ie]

- 13. proman.org [proman.org]

A Guide to the Spectroscopic Characterization of (4-Morpholin-4-yl-phenyl)methanol

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of (4-Morpholin-4-yl-phenyl)methanol. The methodologies and data interpretations are designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's analytical profile.

Introduction

This compound, with the chemical formula C₁₁H₁₅NO₂, is a bifunctional organic molecule incorporating a morpholine ring, a phenyl group, and a primary alcohol.[1] This unique combination of a tertiary amine and a benzylic alcohol makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, we expect to see distinct signals for the aromatic protons, the benzylic methylene protons, and the morpholine ring protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules, though deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, especially to resolve the hydroxyl proton.[2]

Expected ¹H NMR Data (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to CH₂OH) | These protons are deshielded by the electron-withdrawing CH₂OH group. |

| ~ 6.90 | Doublet | 2H | Ar-H (ortho to Morpholine) | The electron-donating morpholine group shields these protons, shifting them upfield. |

| ~ 4.65 | Singlet | 2H | -CH₂ OH | Protons on the carbon adjacent to the aromatic ring and the hydroxyl group. |

| ~ 3.85 | Triplet | 4H | -N-CH₂-CH₂ -O- (Morpholine) | Protons adjacent to the oxygen atom in the morpholine ring. |

| ~ 3.15 | Triplet | 4H | -O-CH₂-CH₂ -N- (Morpholine) | Protons adjacent to the nitrogen atom in the morpholine ring. |

| ~ 1.70 | Singlet | 1H | -CH₂OH | The chemical shift of the hydroxyl proton can be variable and may broaden. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[2][3]

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

¹³C NMR (Carbon-13) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |